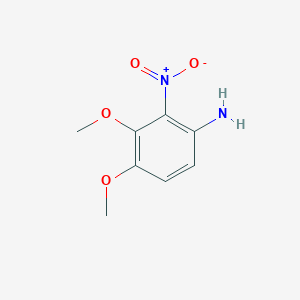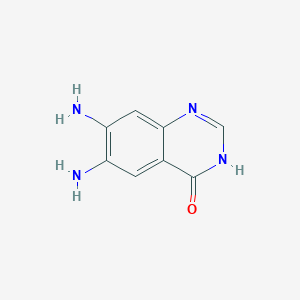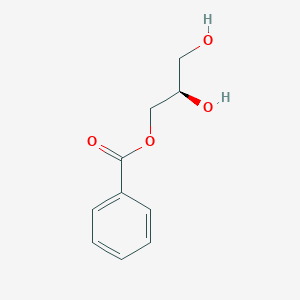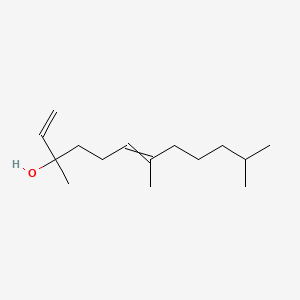
1,6-Dodecadien-3-ol, 3,7,11-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dodecadien-3-ol, 3,7,11-trimethyl-, also known as nerolidol, is a naturally occurring sesquiterpene alcohol. It is found in the essential oils of various plants, including neroli, ginger, jasmine, lavender, and tea tree. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be synthesized through several organic reactions. One common method involves the selective hydrogenation of farnesol in the presence of a catalyst . The reaction conditions typically include a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. Additionally, the purification of the final product is achieved through distillation and chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst like palladium or platinum.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Major Products Formed
Oxidation: Ketones or carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- involves its interaction with cellular membranes and enzymes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The molecular targets include membrane lipids and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Comparación Con Compuestos Similares
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- is similar to other sesquiterpene alcohols such as farnesol and bisabolol. it is unique in its specific aroma profile and its broad spectrum of biological activities .
Similar Compounds
Farnesol: Another sesquiterpene alcohol with a similar structure but different biological activities.
Bisabolol: Known for its anti-inflammatory and soothing properties, commonly used in cosmetics.
Propiedades
Número CAS |
64611-88-7 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
3,7,11-trimethyldodeca-1,6-dien-3-ol |
InChI |
InChI=1S/C15H28O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,11,13,16H,1,7-10,12H2,2-5H3 |
Clave InChI |
RAYSJZWIMVHXOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(=CCCC(C)(C=C)O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
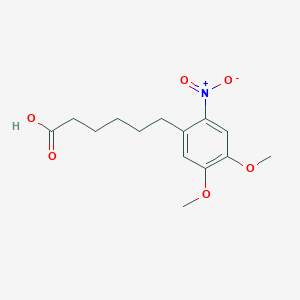
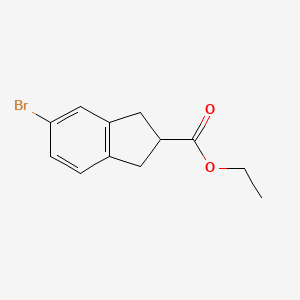
![5-(4-Aminophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8504517.png)
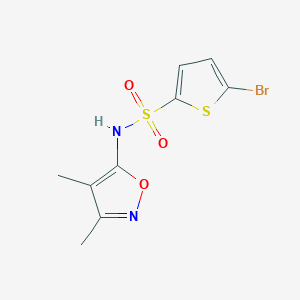
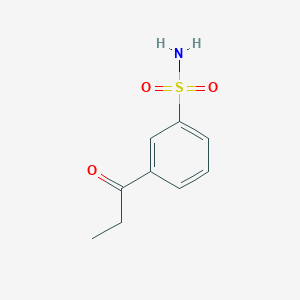
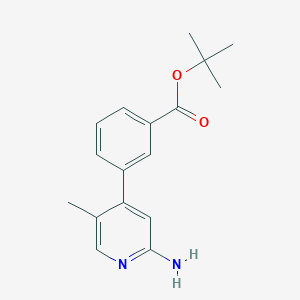
![3-Pyridineacetamide, 6-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B8504548.png)
![(R)-2-(3-Isopropoxy-4-nitrophenyl)octahydropyrrolo[1,2-A]pyrazine](/img/structure/B8504560.png)
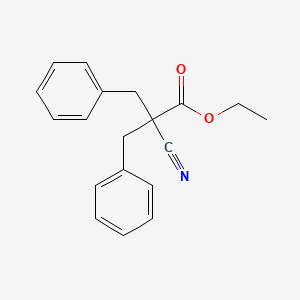
![Methyl-[5-(5-fluoropyridin-3-yl)-[1,3,4]thiadiazol-2-yl]-amine](/img/structure/B8504575.png)
![(3-Chloro-pyrrolo[2,3-b]pyridin-1-yl)-acetic acid](/img/structure/B8504581.png)
